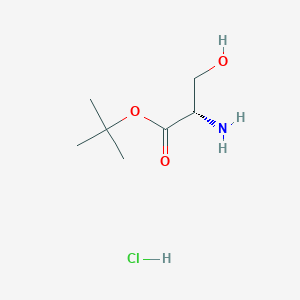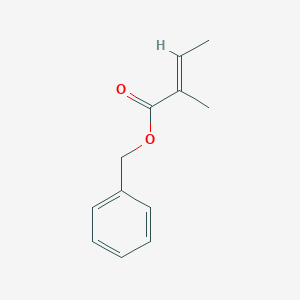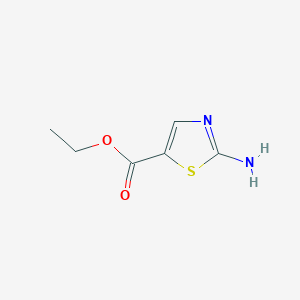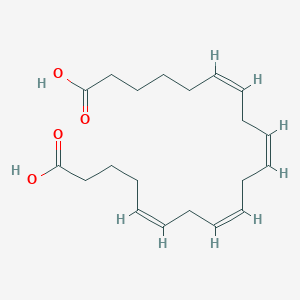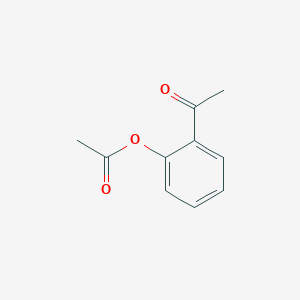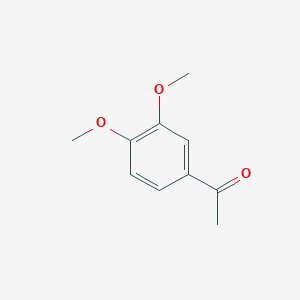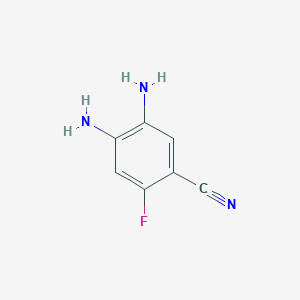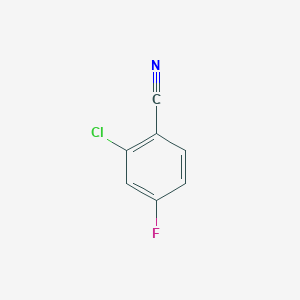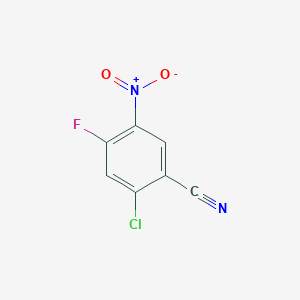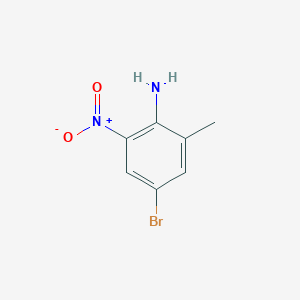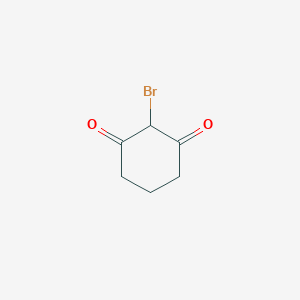
2-溴环己烷-1,3-二酮
概述
描述
2-Bromocyclohexane-1,3-dione is an organic compound with the molecular formula C6H7BrO2. It is a brominated derivative of cyclohexane-1,3-dione and is characterized by the presence of a bromine atom at the second position of the cyclohexane ring.
科学研究应用
2-Bromocyclohexane-1,3-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including heterocycles and natural product derivatives.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules with antiviral, antibacterial, and anticancer properties.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromocyclohexane-1,3-dione can be synthesized through the bromination of cyclohexane-1,3-dione. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH) in a solvent like dichloromethane (CH2Cl2). The reaction typically proceeds at room temperature and yields the desired monobrominated product .
Industrial Production Methods: While specific industrial production methods for 2-Bromocyclohexane-1,3-dione are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2-Bromocyclohexane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to cyclohexane-1,3-dione under appropriate conditions.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form six-membered oxygen-containing heterocycles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or tetrahydrofuran (THF).
Cycloaddition: Dienophiles and catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) under controlled temperature conditions.
Major Products:
- Substitution reactions yield various substituted cyclohexane-1,3-dione derivatives.
- Reduction reactions produce cyclohexane-1,3-dione.
- Cycloaddition reactions result in the formation of heterocyclic compounds .
作用机制
The mechanism of action of 2-Bromocyclohexane-1,3-dione involves its reactivity as a brominated diketone. The bromine atom at the second position makes it a good electrophile, facilitating nucleophilic substitution reactions. Additionally, the diketone structure allows for enolization, which can participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Cyclohexane-1,3-dione: The non-brominated parent compound.
2-Chlorocyclohexane-1,3-dione: A chlorinated analog.
2-Iodocyclohexane-1,3-dione: An iodinated analog.
Comparison: 2-Bromocyclohexane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chlorinated and iodinated counterparts. Bromine is less electronegative than chlorine but more so than iodine, affecting the compound’s reactivity and the types of reactions it undergoes. This makes 2-Bromocyclohexane-1,3-dione a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2-bromocyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUJDMSDEQBNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377871 | |
| Record name | 2-bromocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60060-44-8 | |
| Record name | 2-bromocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-bromocyclohexane-1,3-dione be used to synthesize heterocyclic compounds?
A1: Yes, research suggests that 2-bromocyclohexane-1,3-dione can react with ethyl 2-pyridylacetate to produce a heterocyclic compound. Specifically, this reaction yields 10-ethoxycarbonyl-4-oxo-1,2,3,4-tetrahydrobenz[b]indolizine, albeit in low yields []. This highlights the potential of 2-bromocyclohexane-1,3-dione as a building block in organic synthesis.
Q2: Does the presence of bromine in 2-bromocyclohexane-1,3-dione influence its conformational preference?
A2: Theoretical studies employing density functional theory (DFT) calculations suggest that 2-bromocyclohexane-1,3-dione predominantly exists in the axial chair conformation []. This preference is attributed to a combination of factors, including the generalized anomeric effect (GAE) and steric repulsion. Notably, the presence of the electronegative bromine atom contributes to the GAE, further stabilizing the axial conformation compared to the equatorial one.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
